molecular formula C8H7ClO4 B177349 Methyl 3-chloro-4,5-dihydroxybenzoate CAS No. 132496-77-6

Methyl 3-chloro-4,5-dihydroxybenzoate

Cat. No. B177349
Key on ui cas rn: 132496-77-6
M. Wt: 202.59 g/mol
InChI Key: SWRZROKGZUCAQN-UHFFFAOYSA-N
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Patent
US08217028B2

Procedure details

To a suspension of methyl 3,4-dihydroxybenzoate (5.0 g) in diethyl ether (300 mL) stirred at 0° C. was added sulfuryl chloride (3.7 mL) dropwise. The reaction mixture was stirred at 0° C. for 16 h. The solvent was removed in vacuo. The residue was washed with hot chloroform (2×150 mL) to afford methyl 3-chloro-4,5-dihydroxybenzoate (D68) (1.9 g) as a white solid. δH (DMSO-d6, 400 MHz): 3.78 (3H, s), 7.33 (1H, d), 7.37 (1H, d), 10.11 (2H, br s). MS (ES): C8H7ClO4 requires 202. found 203.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].S(Cl)([Cl:16])(=O)=O>C(OCC)C>[Cl:16][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([OH:1])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
The residue was washed with hot chloroform (2×150 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=C(C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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